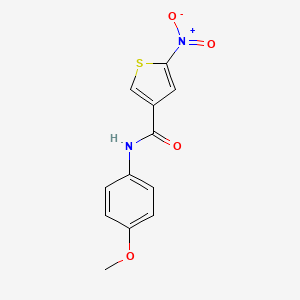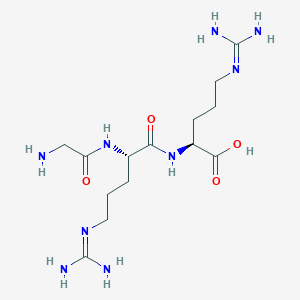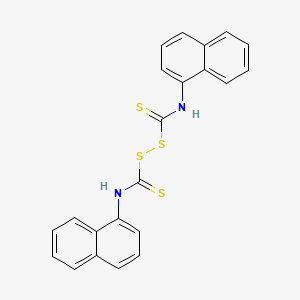
N,N'-Di(1-naphthyl)thiuram disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Di(1-naphthyl)thiuram disulfide: is a member of the thiuram disulfide family, which are organosulfur compounds characterized by the presence of a disulfide bond. These compounds are known for their versatility and are used in various industrial and scientific applications, including as vulcanization accelerators in the rubber industry and as fungicides in agriculture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di(1-naphthyl)thiuram disulfide typically involves the oxidation of the corresponding dithiocarbamate. The process generally includes two main steps:
Condensation Reaction: Secondary amines react with carbon disulfide to form dithiocarbamates.
Oxidation Reaction: The dithiocarbamates are then oxidized to form the disulfide bond.
Industrial Production Methods: In industrial settings, the synthesis can be optimized using microfluidic electrosynthesis. This method enhances the efficiency of the oxidation process and minimizes the generation of waste by-products. The use of microfluidic reactors allows for better control over reaction conditions, leading to higher yields and improved environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Di(1-naphthyl)thiuram disulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiocarbamoyl chlorides.
Reduction: It can be reduced back to dithiocarbamates.
Substitution: It reacts with Grignard reagents to form esters of dithiocarbamic acid.
Common Reagents and Conditions:
Oxidation: Chlorine or hydrogen peroxide are commonly used oxidants.
Reduction: Triphenylphosphine or cyanide salts are used as reducing agents.
Substitution: Grignard reagents are employed for substitution reactions.
Major Products:
Oxidation: Thiocarbamoyl chlorides.
Reduction: Dithiocarbamates.
Substitution: Esters of dithiocarbamic acid.
Applications De Recherche Scientifique
N,N’-Di(1-naphthyl)thiuram disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a free radical initiator in various polymerization reactions.
Biology: It has been studied for its potential use as a fungicide and animal repellent.
Medicine: Thiuram disulfides have been explored for their potential in treating chronic alcohol dependence.
Industry: They are widely used as vulcanization accelerators in the rubber industry
Mécanisme D'action
The mechanism of action of N,N’-Di(1-naphthyl)thiuram disulfide involves the formation of free radicals upon decomposition. These free radicals can initiate various chemical reactions, such as polymerization and oxidative addition. The compound’s molecular targets include enzymes and other proteins that interact with the free radicals, leading to the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Tetramethylthiuram disulfide (Thiram): Used as a fungicide.
Tetraethylthiuram disulfide (Disulfiram): Used to treat chronic alcoholism.
Bis-(N-phenyl piperazino) thiuram disulfide (PPTD): Used in rubber vulcanization.
Bis-(N-ethyl piperazino) thiuram disulfide (EPTD): Also used in rubber vulcanization
Uniqueness: N,N’-Di(1-naphthyl)thiuram disulfide is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other thiuram disulfides. Its naphthyl groups provide additional stability and potential for specific interactions in various applications .
Propriétés
Numéro CAS |
193746-93-9 |
|---|---|
Formule moléculaire |
C22H16N2S4 |
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
naphthalen-1-ylcarbamothioylsulfanyl N-naphthalen-1-ylcarbamodithioate |
InChI |
InChI=1S/C22H16N2S4/c25-21(23-19-13-5-9-15-7-1-3-11-17(15)19)27-28-22(26)24-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H,(H,23,25)(H,24,26) |
Clé InChI |
SPCUAUKDDWAGPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=S)SSC(=S)NC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)
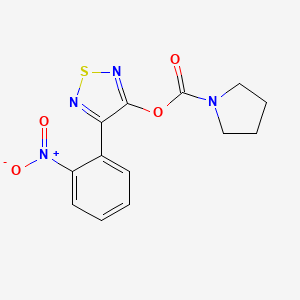
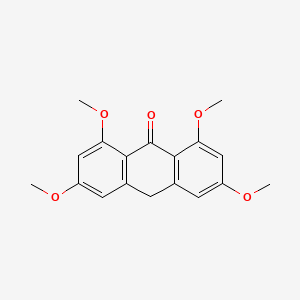
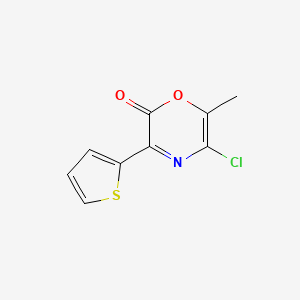



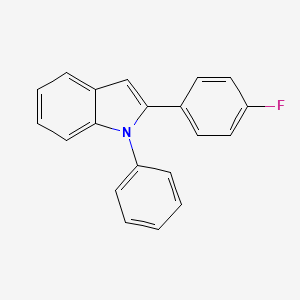
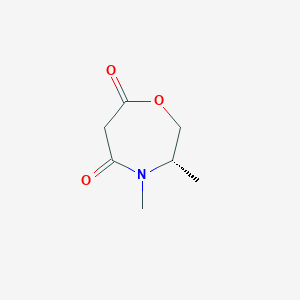
![1,5-Azulenedione, 3-[(4-methylphenyl)amino]-](/img/structure/B15163109.png)
![Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane](/img/structure/B15163111.png)
